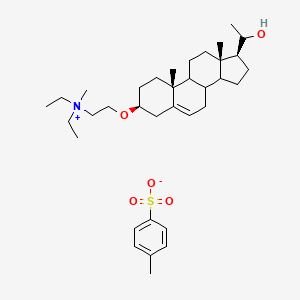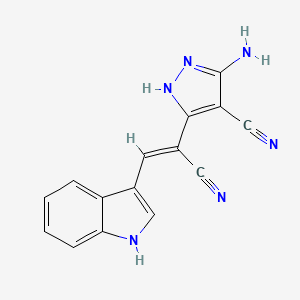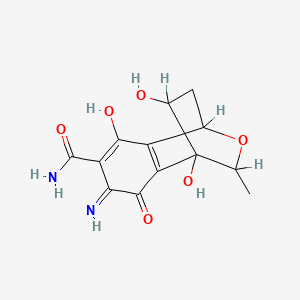![molecular formula C17H22N6S B611600 1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)
1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UR-PI376 is a selective histamine H4 receptor agonist. It exhibits high selectivity for the histamine H4 receptor over other histamine receptor subtypes, such as histamine H1, histamine H2, and histamine H3 receptors . This compound is primarily used in scientific research to study the role of histamine H4 receptors in various physiological and pathological processes.
Applications De Recherche Scientifique
UR-PI376 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the selectivity and affinity of histamine H4 receptors.
Biology: Employed in research to investigate the role of histamine H4 receptors in immune responses and inflammation.
Medicine: Potential therapeutic applications in the treatment of conditions such as allergic rhinitis, rheumatoid arthritis, bronchial asthma, and pruritus.
Industry: Utilized in the development of new pharmacological agents targeting histamine H4 receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of UR-PI376 involves the preparation of cyanoguanidine derivatives. The synthetic route typically includes the following steps:
Formation of the imidazolylalkyl intermediate: This step involves the reaction of an imidazole derivative with an alkylating agent to form the imidazolylalkyl intermediate.
Introduction of the cyanoguanidine moiety: The imidazolylalkyl intermediate is then reacted with a cyanoguanidine derivative under appropriate conditions to form the final product, UR-PI376.
Industrial Production Methods
While specific industrial production methods for UR-PI376 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
UR-PI376 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkylating agents and nucleophiles. The reactions are typically carried out under mild to moderate conditions.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of UR-PI376, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of the compound .
Mécanisme D'action
UR-PI376 exerts its effects by selectively binding to and activating histamine H4 receptors. This activation triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent modulation of downstream effectors. The molecular targets and pathways involved in the action of UR-PI376 include the regulation of immune cell function and inflammatory responses .
Comparaison Avec Des Composés Similaires
UR-PI376 is unique in its high selectivity for histamine H4 receptors compared to other histamine receptor subtypes. Similar compounds include:
UR-AK24: An acylguanidine derivative with affinity for multiple histamine receptor subtypes.
JNJ-7777120: A standard histamine H4 receptor antagonist with partial agonistic activity at certain histamine H4 receptor species orthologs.
UR-PI376 stands out due to its potent and selective agonistic activity at histamine H4 receptors, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C17H22N6S |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine |
InChI |
InChI=1S/C17H22N6S/c18-13-22-17(20-9-5-4-6-15-12-19-14-23-15)21-10-11-24-16-7-2-1-3-8-16/h1-3,7-8,12,14H,4-6,9-11H2,(H,19,23)(H2,20,21,22) |
Clé InChI |
DHHDEHNHEBYRPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCCNC(=NCCCCC2=CN=CN2)NC#N |
SMILES canonique |
C1=CC=C(C=C1)SCCNC(=NCCCCC2=CN=CN2)NC#N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UR-PI376, UR-PI-376, UR-PI 376, URPI376, URPI-376, URPI 376 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)




![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)


![4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide](/img/structure/B611532.png)

![(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)